2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Scientific Research Applications
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future of “2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide” and similar compounds lies in further exploring their synthesis and potential biological activities.
Mechanism of Action
Target of Action
Quinoxaline derivatives, which include this compound, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
It’s worth noting that quinoxaline derivatives have been shown to interact with their targets, leading to various changes .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways .
Result of Action
The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, which is structurally similar to 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide, showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminoquinoline and 4-methoxyaniline.
Coupling Reaction: The 2-aminoquinoline is reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using high-throughput screening to optimize reaction conditions for maximum yield and purity.
Catalysts and Reagents: Employing catalysts and reagents that are cost-effective and environmentally friendly.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-aminoquinoline: A simpler analog with similar biological activities.
4-methoxyaniline: A precursor in the synthesis of various quinoline derivatives.
Quinoline-3-carboxamide: A related compound with potential therapeutic applications.
Uniqueness
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, methoxy group, and carboxamide functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)19-17(21)14-10-11-4-2-3-5-15(11)20-16(14)18/h2-10H,1H3,(H2,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAUVSJJADOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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